4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(cyclopropylamino)-2-oxoethoxy]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-18(15,16)10-5-3-9(4-6-10)17-7-11(14)13-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAHSYNRTQOSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with cyclopropyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalysts: Bases such as triethylamine or pyridine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may modify amino acid residues in proteins, affecting their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares 4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride with three analogous compounds:
Structural Analysis:
- Methoxy Linkage : The target compound’s methoxy spacer may enhance steric flexibility compared to 4-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride, where the carbamoyl group is directly attached. This could influence reactivity in nucleophilic substitutions or coupling reactions .
- Functional Group Complexity: 4-[[(2-Methoxybenzoyl)amino]sulfonyl]benzoyl chloride contains an additional benzoyl-amino group, making it a bulkier intermediate for synthesizing cyprosulfamide .
Biological Activity
4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride (CAS Number: 944887-89-2) is a sulfonyl chloride derivative featuring a cyclopropylcarbamoyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article aims to consolidate existing research findings on the biological activity of this compound, supported by case studies and data tables.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds with similar structures have shown promising results in various assays:
Antibacterial Activity
Studies have indicated that sulfonamide derivatives possess significant antibacterial properties. For instance, a related compound, 4-methyl-1-benzene sulfonyl chloride, demonstrated notable antibacterial activity against various bacterial strains . The mechanism is often attributed to the inhibition of bacterial enzymes critical for cell wall synthesis.
Antifungal Activity
Sulfonyl chlorides have also been reported to exhibit antifungal activity. Research on similar compounds suggests that they can disrupt fungal cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Properties
Compounds with sulfonamide groups have been documented for their anti-inflammatory effects, which may be relevant for potential therapeutic applications in inflammatory diseases .
Study 1: Synthesis and Characterization
A study focused on synthesizing and characterizing various sulfonamide derivatives found that certain complexes exhibited strong antibacterial and antifungal activities. The synthesized products were analyzed using thin-layer chromatography and spectroscopic methods, confirming their structures and functional groups .
| Compound | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |
|---|---|---|
| Compound A | 2.0 µg/mL | 1.5 µg/mL |
| Compound B | 0.5 µg/mL | 0.8 µg/mL |
Note: MIC = Minimum Inhibitory Concentration
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of sulfonamide compounds indicated that modifications to the cyclopropyl group significantly influenced biological activity. Compounds with larger or more polar substituents generally exhibited enhanced efficacy against Gram-positive bacteria .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the sulfonyl chloride group may act as an electrophile, facilitating nucleophilic attack by biological targets such as enzymes involved in bacterial cell wall synthesis or fungal metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
